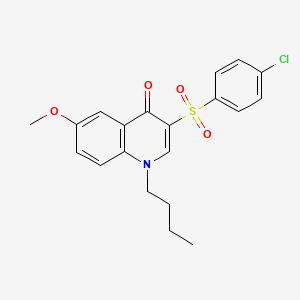
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as OTAVA-BB 1200599 or E-64c and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate involves the irreversible inhibition of cysteine proteases by covalently binding to the active site of the enzyme. This leads to the inhibition of proteolytic activity and ultimately the degradation of proteins in the cell.
Biochemical and Physiological Effects:
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate has several advantages for lab experiments, including its high potency and selectivity for cysteine proteases, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, it also has some limitations, including its irreversible inhibition of cysteine proteases, which can make it difficult to study the effects of protease inhibition over time.
Orientations Futures
There are several future directions for research on Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the study of the effects of protease inhibition on cellular processes and the development of new tools for studying protease activity in cells. Additionally, further research is needed to understand the long-term effects of cysteine protease inhibition and the potential side effects of drugs based on this compound.
Méthodes De Synthèse
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate can be synthesized through a two-step process involving the reaction of 2-(2-aminoethoxy)ethanol with 2-chloroacetyl chloride to form 2-(2-(2-chloroacetyl)ethoxy)ethanamine. This intermediate is then reacted with 2-mercaptoacetic acid to form the final product.
Applications De Recherche Scientifique
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against cysteine proteases, including cathepsin B, papain, and calpain. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
Propriétés
IUPAC Name |
ethyl 4-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-21-15(20)10-3-5-11(6-4-10)16-14(19)12-9-22-8-7-13(18)17-12/h3-6,12H,2,7-9H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOYWYFMQFXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)
![1,4-Dioxa-8-thiaspiro[4.5]decane](/img/structure/B2791515.png)




![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2791523.png)



![6-Acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2791529.png)
